Lipophilicity Modulation: 2-Bromo-5-cyclopropylbenzoic acid Exhibits Lower XLogP3 than 2-Bromo-5-methylbenzoic acid
The cyclopropyl-substituted compound displays a computed XLogP3 of 3.0, which is 0.3 log units lower than the 3.3 value for the 5-methyl analog [1][2]. This reduction in lipophilicity can translate into improved aqueous solubility and better drug-likeness according to Lipinski's Rule of Five, offering a strategic advantage in lead optimization campaigns where balancing hydrophobicity is critical.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 2-Bromo-5-methylbenzoic acid (CAS 6967-82-4): XLogP3 = 3.3 |
| Quantified Difference | ΔXLogP3 = -0.3 log units (lower lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2019.06.18 release [1][2] |
Why This Matters
Lower lipophilicity is associated with reduced non-specific binding, lower metabolic turnover, and improved developability profiles, making the cyclopropyl analog a more attractive starting point for drug discovery programs.
- [1] PubChem. 2-Bromo-5-cyclopropylbenzoic acid (CID 18451494). XLogP3-AA = 3.0. https://pubchem.ncbi.nlm.nih.gov/compound/1692662-86-4 View Source
- [2] PubChem. 2-Bromo-5-methylbenzoic acid (CID 6967-82-4). XLogP3 = 3.3. https://pubchem.ncbi.nlm.nih.gov/compound/6967-82-4 View Source
